molecular formula C9H10BrClO2 B8694950 1-bromo-4-chloro-2-(methoxymethoxymethyl)benzene

1-bromo-4-chloro-2-(methoxymethoxymethyl)benzene

Cat. No.: B8694950
M. Wt: 265.53 g/mol
InChI Key: WWEZFHIIGHABQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-4-chloro-2-(methoxymethoxymethyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a methoxymethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-4-chloro-2-(methoxymethoxymethyl)benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination and chlorination of a benzene derivative in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide . The methoxymethoxymethyl group can be introduced through a subsequent reaction involving methoxymethyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-chloro-2-(methoxymethoxymethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-bromo-4-chloro-2-(methoxymethoxymethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-bromo-4-chloro-2-(methoxymethoxymethyl)benzene involves its interaction with specific molecular targets. The halogen atoms and the methoxymethoxymethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-bromo-4-chloro-2-(methoxymethoxymethyl)benzene is unique due to the presence of the methoxymethoxymethyl group, which can impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10BrClO2

Molecular Weight

265.53 g/mol

IUPAC Name

1-bromo-4-chloro-2-(methoxymethoxymethyl)benzene

InChI

InChI=1S/C9H10BrClO2/c1-12-6-13-5-7-4-8(11)2-3-9(7)10/h2-4H,5-6H2,1H3

InChI Key

WWEZFHIIGHABQR-UHFFFAOYSA-N

Canonical SMILES

COCOCC1=C(C=CC(=C1)Cl)Br

Origin of Product

United States

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